7-Oxa-4-azaspiro[2.5]octan-5-one
CAS No.: 1100753-07-8
Cat. No.: VC2852560
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
![7-Oxa-4-azaspiro[2.5]octan-5-one - 1100753-07-8](/images/structure/VC2852560.png)
Specification
CAS No. | 1100753-07-8 |
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Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | 7-oxa-4-azaspiro[2.5]octan-5-one |
Standard InChI | InChI=1S/C6H9NO2/c8-5-3-9-4-6(7-5)1-2-6/h1-4H2,(H,7,8) |
Standard InChI Key | MRQICWAEJUUHEU-UHFFFAOYSA-N |
SMILES | C1CC12COCC(=O)N2 |
Canonical SMILES | C1CC12COCC(=O)N2 |
Introduction
Chemical Properties and Structural Characteristics
7-Oxa-4-azaspiro[2.5]octan-5-one possesses several distinctive chemical properties that influence its behavior in chemical reactions and biological systems. The compound is characterized by its spirocyclic structure, which creates a rigid three-dimensional architecture with specific spatial arrangements of functional groups.
Basic Chemical Properties
The fundamental chemical properties of 7-Oxa-4-azaspiro[2.5]octan-5-one are summarized in the table below:
Property | Value |
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CAS Number | 1100753-07-8 |
Molecular Formula | C₆H₉NO₂ |
Molecular Weight | 127.14100 g/mol |
Exact Mass | 127.06300 |
Polar Surface Area (PSA) | 41.82000 |
Hazard Codes | Xi (Irritant) |
HS Code | 2934999090 |
These properties establish the basic identity and classification of the compound within chemical databases and regulatory frameworks . The molecular formula C₆H₉NO₂ indicates the presence of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, which together form the characteristic heterocyclic structure of this compound. The moderate molecular weight of approximately 127 g/mol suggests potential for good absorption and distribution properties in biological systems, although further pharmacokinetic studies would be necessary to confirm this hypothesis.
Structural Features
The structural characteristics of 7-Oxa-4-azaspiro[2.5]octan-5-one include:
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A spirocyclic junction connecting a cyclopropane ring to a heterocyclic six-membered ring
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An amide functional group within the six-membered ring
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An oxygen atom incorporated into the heterocyclic ring structure
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A relatively rigid conformation due to the spirocyclic arrangement
Synthesis Methods and Preparation
The synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one represents an area of significant interest in organic chemistry, with several approaches documented in the scientific literature. These methods typically involve multiple steps and specialized reaction conditions to construct the spirocyclic architecture.
Patent-Documented Synthetic Route
A notable synthetic approach for related spirocyclic compounds, which might be adapted for 7-Oxa-4-azaspiro[2.5]octan-5-one, has been documented in patent literature. This approach involves a four-step sequence starting from methyl 1-hydroxy-1-cyclopropanecarboxylate . The general process involves:
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Substitution reaction using sodium hydride as a basic reagent
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Hydrogenation using catalysts such as Pd/C, Pd(OH)₂/C, or Raney nickel
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Cyclization reaction in the presence of a basic reagent (e.g., triethylamine, tributylamine, or diisopropylethylamine) in a solvent system of lower alcohol or tetrahydrofuran at temperatures between 20°C and 50°C
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Reduction using reagents such as lithium aluminum hydride, red aluminum, tetrahydrofuran borane, or borane dimethyl sulfide
This synthetic route is described as having several advantages, including "ingenious design, simple operation, mild conditions, low equipment requirements, readily available raw materials, and high yield," making it potentially suitable for industrial applications .
Physicochemical Properties and Characterization
Understanding the physicochemical properties of 7-Oxa-4-azaspiro[2.5]octan-5-one is crucial for predicting its behavior in various applications and for designing effective formulation strategies for potential pharmaceutical uses.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Biological Relevance |
---|---|---|---|---|
7-Oxa-4-azaspiro[2.5]octan-5-one | C₆H₉NO₂ | 127.14 | Oxygen in 7-position, nitrogen in 4-position | Potential enzyme inhibitor |
4-Oxa-7-azaspiro[2.5]octan-6-one | C₆H₉NO₂ | 127.14 | Oxygen in 4-position, nitrogen in 7-position | Component in medicinal chemistry research |
5-Azaspiro[2.5]octan-6-one | C₇H₁₁NO | 125.17 | Nitrogen in 5-position, no oxygen in ring | Precursor in pharmaceutical synthesis |
Spiro[2.5]octan-6-one | C₈H₁₂O | 124.18 | No heteroatoms in ring structure | Basic spirocyclic scaffold |
Research Applications and Future Directions
7-Oxa-4-azaspiro[2.5]octan-5-one has potential applications in several research areas, particularly in medicinal chemistry and drug discovery programs. The compound's unique structural features make it an interesting candidate for development as a pharmaceutical intermediate or building block.
Medicinal Chemistry Applications
In medicinal chemistry, 7-Oxa-4-azaspiro[2.5]octan-5-one may serve as:
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A building block for constructing more complex bioactive molecules
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A structural motif in the design of enzyme inhibitors
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A scaffold for developing compounds with specific pharmacological properties
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An intermediate in the synthesis of targeted therapeutics
The spirocyclic architecture of this compound provides a rigid framework that can be modified to optimize interactions with specific biological targets. Additionally, the presence of functional groups that can serve as handles for further chemical derivatization enhances the utility of this compound in drug discovery efforts.
Analytical Methods for Characterization
The accurate characterization of 7-Oxa-4-azaspiro[2.5]octan-5-one is essential for quality control, structure confirmation, and purity assessment in research and development settings.
Spectroscopic Analysis
Several spectroscopic techniques are commonly employed for the characterization of heterocyclic compounds like 7-Oxa-4-azaspiro[2.5]octan-5-one:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR would provide detailed information about the compound's structure, including the chemical environment of individual atoms and confirmation of the spirocyclic arrangement.
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Infrared (IR) Spectroscopy: This technique would reveal characteristic absorption bands associated with the compound's functional groups, particularly the amide carbonyl stretching vibration and C-O stretching of the ether linkage.
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Mass Spectrometry (MS): MS analysis would confirm the molecular weight of the compound (expected around 127 g/mol) and provide fragmentation patterns that could be used to verify structural features.
Chromatographic Methods
Chromatographic techniques would be valuable for assessing the purity of 7-Oxa-4-azaspiro[2.5]octan-5-one and for monitoring reactions involving this compound:
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High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination.
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Gas Chromatography (GC): If the compound has sufficient volatility, GC could be employed for analysis, potentially coupled with mass spectrometry (GC-MS) for enhanced structural information.
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Thin-Layer Chromatography (TLC): A rapid and convenient method for reaction monitoring and preliminary purity assessment.
These analytical approaches, used in combination, would provide comprehensive characterization of 7-Oxa-4-azaspiro[2.5]octan-5-one and support its application in various research contexts.
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